molecular formula C7H3ClN4S B8204900 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B8204900
M. Wt: 210.64 g/mol
InChI Key: ULVMCTRTOSLZDI-UHFFFAOYSA-N
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Description

8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (CAS 1239463-20-7) is a chemical compound with the molecular formula C7H3ClN4S and a molecular weight of 210.64 . This fused heterocyclic system is of significant interest in medicinal chemistry research due to its structural similarity to active biological scaffolds. Compounds based on the thieno[3,2-e]triazolo[4,3-c]pyrimidine structure have been investigated for a range of potential pharmacological activities. Research on closely related analogues has demonstrated promising anticonvulsant properties in preclinical models, with some derivatives showing activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for identifying potential new antiepileptic drugs . Furthermore, similar structural frameworks, such as benzothieno-triazolopyrimidines, have shown promising antimicrobial activity against various bacterial and fungal strains . Other studies on triazolothienopyrimidine derivatives indicate potential central nervous system (CNS) depressant and skeletal muscle relaxant activities . The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, a related chemotype, is also a well-known pharmacophore for developing antagonists for adenosine receptors , which are implicated in conditions like neurodegenerative diseases, inflammation, and cancer . The presence of the chlorine atom at the 8-position offers a reactive site for further synthetic modification, making this compound a valuable chemical intermediate for constructing more complex molecules for biological evaluation and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

11-chloro-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVMCTRTOSLZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=NN=CN3C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dicationic molten salt catalyst, which facilitates the formation of the triazolo and pyrimidine rings through a one-pot synthesis . This method is environmentally friendly and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine features a thieno ring fused with a triazolo-pyrimidine moiety. The presence of chlorine at the 8-position enhances its reactivity and biological efficacy. The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Common synthetic pathways include:

  • Cyclization reactions involving thieno derivatives.
  • Alkylation methods to introduce various substituents.
  • Microwave-assisted synthesis to improve reaction times and yields.

Biological Activities

Research indicates that this compound exhibits significant biological activities. Notable pharmacological properties include:

  • Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains. For instance, derivatives have demonstrated activity comparable to standard antibiotics against pathogens like Staphylococcus aureus and Candida albicans .
  • Antitumor Potential : Some studies have indicated that derivatives of this compound may act as potential anti-tumor agents by inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Anti-inflammatory Effects : Certain analogs have been studied for their ability to modulate inflammatory responses .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. The results indicated that specific compounds exhibited high inhibition zones against Proteus vulgaris, suggesting their potential use as antimicrobial agents .
    CompoundActivity Against Staphylococcus aureusActivity Against Candida albicans
    2a+-
    2b--
    2d++++
  • Antitumor Activity :
    In another research effort, derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed promising anti-tumor activity with some compounds exhibiting IC50 values in the low micromolar range against MCF-7 cells .

Mechanism of Action

The mechanism of action of 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Triazolo[4,3-c]pyrimidines (e.g., 8d : 236–238°C) generally exhibit higher melting points than [1,5-c] isomers due to planar rigidity .
  • NMR Shifts : C3-H and C5-H protons in [4,3-c] isomers resonate downfield (δ = 7.5–8.5 ppm) compared to [1,5-c] analogs, reflecting distinct electron distribution .

Key Research Findings

Synthetic Versatility : Suzuki coupling enables precise introduction of aryl/heteroaryl groups (e.g., thiophene, chlorophenyl) at the 5- and 3-positions, facilitating diversity-oriented synthesis .

Structure-Activity Relationships: Chlorine at C8 improves bioactivity but may reduce solubility; nitro groups enhance antibacterial efficacy . Fused benzene rings (e.g., tetrahydrobenzothieno) increase lipophilicity, aiding penetration into bacterial membranes .

Isomerization Dynamics : [4,3-c] isomers are thermodynamically stable under acidic conditions but rearrange to [1,5-c] isomers upon heating, impacting drug design .

Biological Activity

8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a thieno[3,2-e] ring fused to a triazolo[4,3-c]pyrimidine moiety, with a chlorine atom at the 8-position. This configuration is believed to enhance its reactivity and biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-step processes. Common synthetic routes include the cyclization of appropriate precursors and alkylation methods to achieve the desired heterocyclic framework. Research has documented various protocols aimed at optimizing yield and purity during synthesis .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound display potent antimicrobial properties. For example, certain derivatives demonstrated effectiveness against various bacterial strains and fungi .
  • Inhibition of Protein Kinases (PKs) : The compound has been identified as an inhibitor of specific PKs, which are crucial in regulating cellular signaling pathways. This inhibition can disrupt several biochemical pathways involved in disease processes .
  • Anticancer Potential : As part of the pyrimidopyrimidine class, this compound has shown promising anticancer activity through its interactions with cellular targets .

The primary mechanism of action involves the inhibition of protein kinases. By binding to these enzymes, this compound disrupts signaling pathways essential for cell proliferation and survival. This action can lead to apoptosis in cancer cells and reduced growth in microbial pathogens.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : A study evaluated various derivatives for antimicrobial activity using the agar well diffusion method. The results indicated that some compounds exhibited superior activity compared to established antibiotics like Metronidazole .
    CompoundStaphylococcus aureusEscherichia coliCandida albicans
    2a+-++
    2b---
    2d+++++
  • Inhibition Studies : Another investigation focused on the selectivity and potency of thienylpyrimidines as PI5P4Kγ inhibitors. The study highlighted the compound's ability to inhibit specific kinases with low nanomolar potency .

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